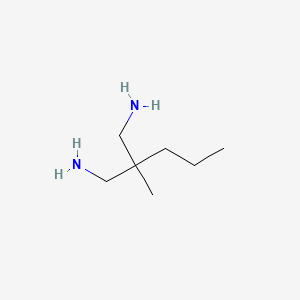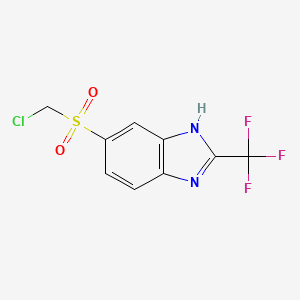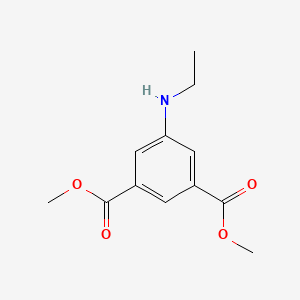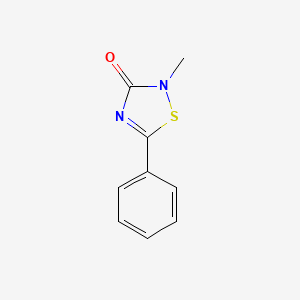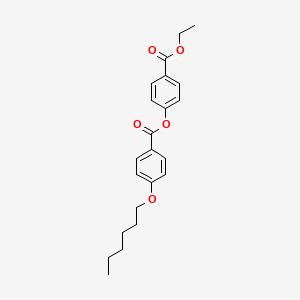
4-(Ethoxycarbonyl)phenyl 4-(hexyloxy)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Ethoxycarbonyl)phenyl 4-(hexyloxy)benzoate is an organic compound that belongs to the class of esters. It is characterized by the presence of an ethoxycarbonyl group attached to a phenyl ring, which is further connected to a hexyloxybenzoate moiety. This compound is known for its applications in various scientific fields due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Ethoxycarbonyl)phenyl 4-(hexyloxy)benzoate typically involves esterification reactions. One common method is the reaction between 4-(ethoxycarbonyl)phenol and 4-(hexyloxy)benzoic acid in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
化学反応の分析
Types of Reactions
4-(Ethoxycarbonyl)phenyl 4-(hexyloxy)benzoate can undergo various chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids and alcohols.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to form the corresponding alcohols.
Common Reagents and Conditions
Hydrolysis: Typically performed using hydrochloric acid (HCl) or sodium hydroxide (NaOH) in aqueous solution.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is commonly used.
Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethyl sulfoxide (DMSO) are often employed.
Major Products
Hydrolysis: Yields 4-(ethoxycarbonyl)phenol and 4-(hexyloxy)benzoic acid.
Reduction: Produces 4-(ethoxycarbonyl)phenyl 4-(hexyloxy)benzyl alcohol.
Substitution: Results in various substituted derivatives depending on the nucleophile used.
科学的研究の応用
4-(Ethoxycarbonyl)phenyl 4-(hexyloxy)benzoate has been extensively used in scientific research due to its versatile applications:
Chemistry: Utilized as a building block in the synthesis of liquid crystalline materials and polymers.
Biology: Employed in the development of fluorescent probes for enzyme activity monitoring.
Medicine: Investigated for its potential use in photodynamic therapy as a photosensitizer.
Industry: Used in the production of advanced materials for liquid crystal displays and photolithography.
作用機序
The mechanism of action of 4-(Ethoxycarbonyl)phenyl 4-(hexyloxy)benzoate varies depending on its application:
Photolithography: The compound undergoes a photoreaction upon exposure to UV light, leading to the formation of a crosslinked polymer.
Enzyme Activity Monitoring: Acts as a fluorescent probe that binds to the enzyme, causing a change in fluorescence intensity.
Photodynamic Therapy: Activated by light, leading to the formation of reactive oxygen species that induce cell death.
類似化合物との比較
Similar Compounds
4-(Ethoxycarbonyl)phenylboronic acid: Another ester with similar structural features but different functional groups.
4-(Hexyloxy)benzoic acid: Shares the hexyloxybenzoate moiety but lacks the ethoxycarbonyl group.
Uniqueness
4-(Ethoxycarbonyl)phenyl 4-(hexyloxy)benzoate is unique due to its combination of the ethoxycarbonyl and hexyloxybenzoate groups, which confer distinct chemical properties and reactivity. This makes it particularly valuable in the synthesis of liquid crystalline materials and as a multifunctional reagent in various scientific applications.
特性
CAS番号 |
90233-57-1 |
|---|---|
分子式 |
C22H26O5 |
分子量 |
370.4 g/mol |
IUPAC名 |
(4-ethoxycarbonylphenyl) 4-hexoxybenzoate |
InChI |
InChI=1S/C22H26O5/c1-3-5-6-7-16-26-19-12-8-18(9-13-19)22(24)27-20-14-10-17(11-15-20)21(23)25-4-2/h8-15H,3-7,16H2,1-2H3 |
InChIキー |
BUTLXTZFRSKPEH-UHFFFAOYSA-N |
正規SMILES |
CCCCCCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C(=O)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


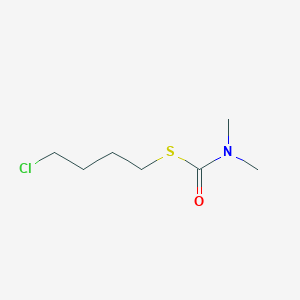
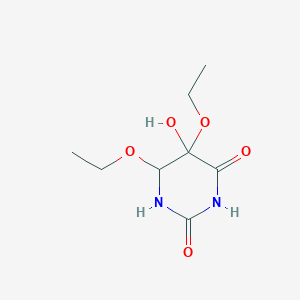
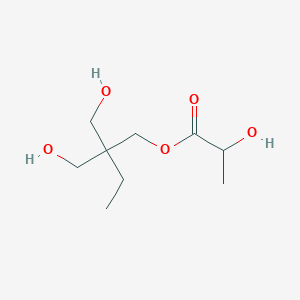
![2-(Chloromethyl)bicyclo[2.2.1]hept-5-ene-2-carbonitrile](/img/structure/B14370878.png)
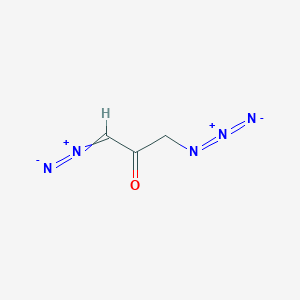
![5,6-Dimethylbicyclo[2.2.1]hepta-2,5-diene-2,3-dicarbonitrile](/img/structure/B14370889.png)
![Methyl 4-[(6-chloro-9h-purin-9-yl)methyl]benzoate](/img/structure/B14370893.png)
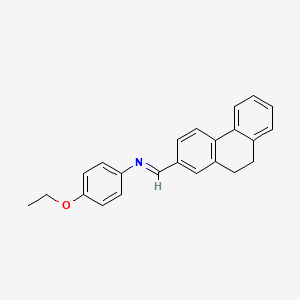
![6-{Methyl[3-(10H-phenothiazin-10-yl)propyl]amino}hexan-1-ol](/img/structure/B14370902.png)
